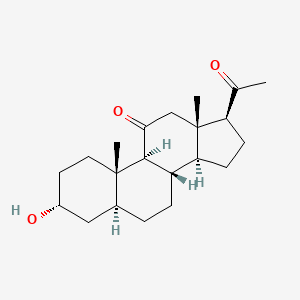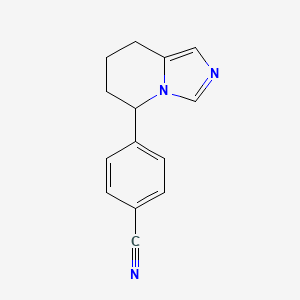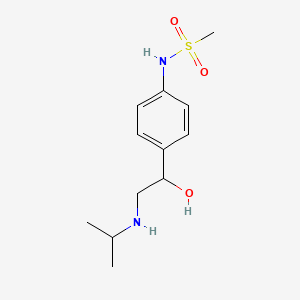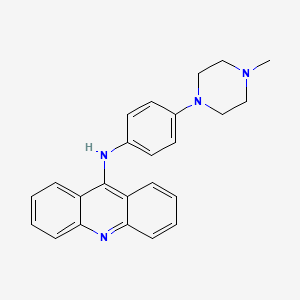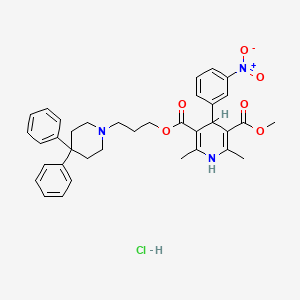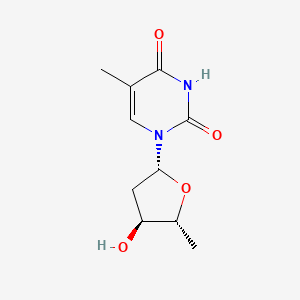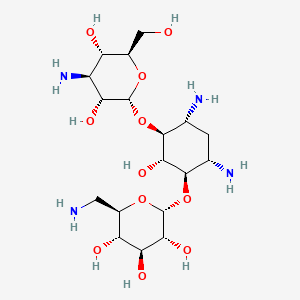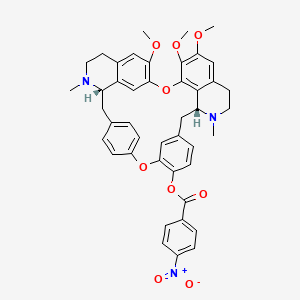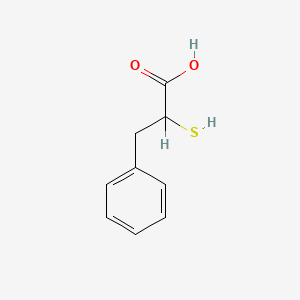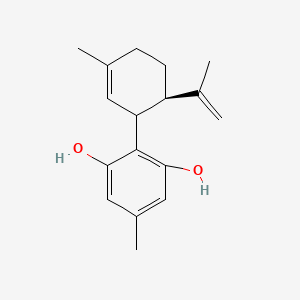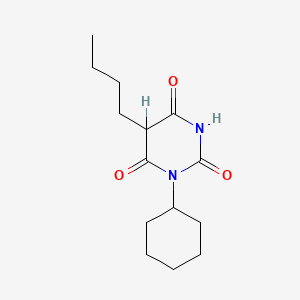
Bucolome
Descripción general
Descripción
Bucolome, también conocido como Paramidina, es un derivado de la barbitúrica. A diferencia de la mayoría de los barbitúricos, no tiene efectos sedantes o hipnóticos significativos. En cambio, actúa como un analgésico y un agente antiinflamatorio. This compound también es conocido por su capacidad para inhibir la enzima citocromo P450 2C9 (CYP2C9), que afecta el metabolismo de varios medicamentos de uso común .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Bucolome se puede sintetizar a través de un proceso de varios pasos que implica la reacción de la ciclohexilamina con malonato de dietilo, seguido de ciclación y butilación. Las condiciones de reacción generalmente implican el uso de solventes como el etanol y catalizadores como el etoxido de sodio.
Métodos de producción industrial: En entornos industriales, la producción de this compound implica la síntesis a gran escala utilizando rutas de reacción similares, pero optimizadas para mayores rendimientos y pureza. El proceso incluye pasos de purificación rigurosos como recristalización y cromatografía para garantizar que el producto final cumpla con los estándares farmacéuticos .
Análisis De Reacciones Químicas
Tipos de reacciones: Bucolome se somete a varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar para formar metabolitos hidroxilados.
Reducción: Las reacciones de reducción pueden convertir this compound en sus derivados alcohólicos correspondientes.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en los átomos de nitrógeno del anillo de pirimidina.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.
Sustitución: Se emplean reactivos como haluros de alquilo y aminas en condiciones básicas.
Productos principales formados:
Oxidación: Derivados de this compound hidroxilados.
Reducción: Derivados alcohólicos de this compound.
Sustitución: Derivados de this compound alquilados o aminados.
Aplicaciones Científicas De Investigación
Bucolome tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como estándar en química analítica.
Biología: Se estudió por sus efectos sobre la inhibición de enzimas y la unión a proteínas.
Medicina: Se investigó por su potencial para mejorar la eficacia de otros medicamentos, como los anticoagulantes como la warfarina, al inhibir su metabolismo.
Mecanismo De Acción
Bucolome ejerce sus efectos principalmente a través de la inhibición de la enzima citocromo P450 2C9 (CYP2C9). Esta inhibición reduce el metabolismo de varios medicamentos, lo que potencia o extiende su duración de acción. This compound también afecta la unión a proteínas, lo que puede alterar la farmacocinética y la farmacodinámica de los medicamentos coadministrados .
Compuestos similares:
Fenobarbital: Otro barbitúrico con efectos sedantes e hipnóticos.
Warfarina: Un anticoagulante cuyo metabolismo se ve afectado por this compound.
Furosemida: Un diurético cuya unión a proteínas está inhibida por this compound.
Singularidad de this compound: A diferencia de la mayoría de los barbitúricos, this compound no tiene efectos sedantes o hipnóticos significativos. Su capacidad única para inhibir CYP2C9 y alterar la unión a proteínas lo hace valioso para mejorar la eficacia de otros medicamentos y en aplicaciones de investigación .
Comparación Con Compuestos Similares
Phenobarbital: Another barbiturate with sedative and hypnotic effects.
Warfarin: An anticoagulant whose metabolism is affected by Bucolome.
Furosemide: A diuretic whose protein binding is inhibited by this compound.
Uniqueness of this compound: Unlike most barbiturates, this compound does not have significant sedative or hypnotic effects. Its unique ability to inhibit CYP2C9 and alter protein binding makes it valuable in enhancing the efficacy of other drugs and in research applications .
Propiedades
IUPAC Name |
5-butyl-1-cyclohexyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-2-3-9-11-12(17)15-14(19)16(13(11)18)10-7-5-4-6-8-10/h10-11H,2-9H2,1H3,(H,15,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEQCIBLXRSYPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)NC(=O)N(C1=O)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048854 | |
| Record name | Bucolome | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
841-73-6 | |
| Record name | Bucolome | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=841-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bucolome [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000841736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bucolome | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bucolome | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.515 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUCOLOME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T08RAL174 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


